molecular formula C10H7F3N2 B1363440 4-Amino-7-(trifluoromethyl)quinoline CAS No. 243666-11-7

4-Amino-7-(trifluoromethyl)quinoline

Cat. No.: B1363440
CAS No.: 243666-11-7
M. Wt: 212.17 g/mol
InChI Key: QZOOIAOULGJTJI-UHFFFAOYSA-N
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Description

4-Amino-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H7F3N2 . It is a solid substance and has a molecular weight of 212.17 .


Synthesis Analysis

The synthesis of 4-amino-2-(trifluoromethyl)quinolines has been reported via the intramolecular Friedel–Crafts reaction of 2-(1-(arylamino)-2,2,2-trifluoroethylidene)malononitrile derivatives . This protocol provides a wide variety of 4-amino-2-(trifluoromethyl)quinolines in good to excellent yields, without any purification .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Nc1ccnc2cc(ccc12)C(F)(F)F . The InChI code for this compound is 1S/C10H7F3N2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15) .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 212.17 . The boiling point of this compound is 329.7°C at 760 mmHg .

Scientific Research Applications

Synthesis and Bioimaging Applications

Highly Selective and Efficient Synthesis of 7-Aminoquinolines 4-Amino-7-(trifluoromethyl)quinoline derivatives, such as 7-aminoquinolines, can be synthesized efficiently and selectively. These compounds exhibit strong intramolecular charge-transfer fluorescence and large Stokes shifts. They have been successfully applied for live-cell imaging, particularly targeting the Golgi apparatus in various cell lines. Moreover, these derivatives are applicable for two-photon fluorescence microscopy, offering insights into developing low-cost Golgi-localized probes (Chen et al., 2019).

Synthesis and Chemical Studies

Intriguing Synthesis Routes and Applications A practical synthesis approach for 4-amino-2-(trifluoromethyl)quinolines involves the intramolecular Friedel–Crafts reaction of certain malononitrile derivatives. This method yields a variety of these compounds without any need for purification. The precursor malononitrile derivatives themselves are synthesized via innovative reactions, hinting at the versatility of these compounds in chemical synthesis (Rahmani & Darehkordi, 2018).

Applications in Corrosion Inhibition

Quinoline Derivatives as Corrosion Inhibitors this compound and its derivatives have been shown to have significant corrosion inhibition properties. Their efficiency in this regard can be analyzed using various techniques like weight loss, electrochemical impedance spectroscopy, and potentiodynamic polarizations. These compounds adsorb effectively on metal surfaces, offering protection against corrosion. The adsorption behavior and effectiveness depend on the specific structure and substituents of the quinoline derivatives (Singh, Srivastava, & Quraishi, 2016).

Computational and Molecular Studies

Computational Insights into Corrosion Inhibition A computational study investigating the adsorption and corrosion inhibition properties of certain novel quinoline derivatives, including 4-amino variants, reveals their potential in protecting iron against corrosion. The study utilizes quantum chemical and molecular dynamics simulation approaches to provide insights into the adsorption behaviors and inhibition efficiencies of these compounds (Erdoğan et al., 2017)

Antibacterial and Antitumor Activities

Antimicrobial and Antineoplastic Properties Novel derivatives of this compound have been synthesized and evaluated for their activity against various parasites and tumor cell lines. Certain derivatives have shown potential as antiparasitic and antineoplastic agents, indicating the promise of these compounds in medicinal chemistry and drug development (Abadi & Brun, 2003).

Photovoltaic and Electrochemical Applications

Applications in Photodiode Fabrication Derivatives of 4H-pyrano[3,2-c]quinoline, which can be structurally related to this compound, have been utilized in the fabrication of organic–inorganic photodiode devices. These derivatives exhibit photovoltaic properties, showcasing their potential application in the field of optoelectronics and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements associated with this compound are H301 (Toxic if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Relevant Papers Several papers have been published on 4-Amino-7-(trifluoromethyl)quinoline . These papers cover various aspects of the compound, including its synthesis, properties, and potential applications. For more detailed information, it is recommended to refer to these papers directly .

Biochemical Analysis

Biochemical Properties

4-Amino-7-(trifluoromethyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the production of nitric oxide and other reactive oxygen species, which are crucial in oxidative stress responses . Additionally, this compound inhibits calcium ion influx through voltage-gated calcium channels, affecting intracellular calcium concentrations and the release of norepinephrine from sympathetic nerves . These interactions highlight the compound’s potential as an antihypertensive agent.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to decrease blood pressure in rats by inhibiting the production of nitric oxide and reactive oxygen species . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on calcium ion influx also influences cellular functions, such as neurotransmitter release and muscle contraction . These effects demonstrate the compound’s potential therapeutic applications in cardiovascular diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting enzyme activity and altering gene expression. For example, the compound inhibits the production of nitric oxide by binding to and inhibiting nitric oxide synthase . Additionally, it affects calcium ion channels, reducing intracellular calcium concentrations and subsequently decreasing norepinephrine release . These molecular interactions contribute to the compound’s antihypertensive effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical properties . Prolonged exposure may lead to degradation, affecting its efficacy and safety. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without causing significant adverse effects . Higher doses may lead to toxic or adverse effects, such as increased oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits nitric oxide synthase, affecting the production of nitric oxide and other reactive oxygen species These interactions influence cellular metabolism and oxidative stress responses

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms influence the compound’s interactions with biomolecules and its overall biochemical effects

Properties

IUPAC Name

7-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOOIAOULGJTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371049
Record name 4-Amino-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243666-11-7
Record name 4-Amino-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243666-11-7
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Synthesis routes and methods

Procedure details

A solution of 4-chloro-7-trifluoromethylquinoline (1 g) and ammonium chloride (1 g) in methanol (10 mL) was heated at 70° C. overnight. Then the solid was filtered off and washed with methanol. The filtrated was evaporated to give 4-amino-7-trifluoromethylquinoline. LCMS: ret. time: 14.81 min.; purity: 82.25%; MS (m/e): 228.11 (M+16).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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